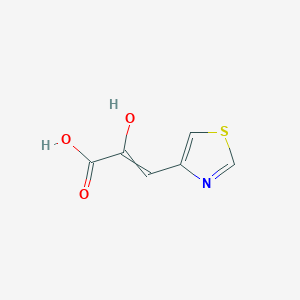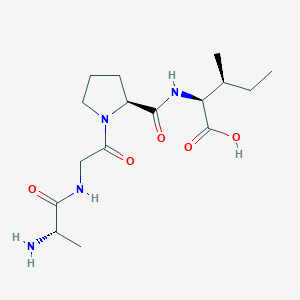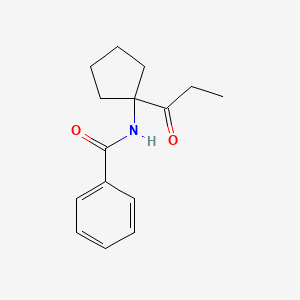
2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid is a heterocyclic organic compound that contains both a thiazole ring and a hydroxyprop-2-enoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid typically involves the condensation of thiazole derivatives with suitable aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 4-thiazolecarboxaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in acetic acid or nitro compounds in sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(1,3-thiazol-4-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(1,3-thiazol-4-yl)propanoic acid.
Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit key enzymes involved in inflammatory and cancer pathways, leading to reduced inflammation and tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Similar structure but contains a triazole ring instead of a thiazole ring.
2-Hydroxy-3-(1,3-thiazol-2-yl)prop-2-enoic acid: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials .
Propiedades
Número CAS |
490030-20-1 |
|---|---|
Fórmula molecular |
C6H5NO3S |
Peso molecular |
171.18 g/mol |
Nombre IUPAC |
2-hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5NO3S/c8-5(6(9)10)1-4-2-11-3-7-4/h1-3,8H,(H,9,10) |
Clave InChI |
SFKLMAXTMWBXQE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)C=C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)


![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)



![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)



